Bienvenue dans la boutique en ligne BenchChem!

6-(4-Chlorophenyl)piperidin-2-one

Lipophilicity Drug design Permeability

6-(4-Chlorophenyl)piperidin-2-one (CAS 41419-29-8, molecular formula C₁₁H₁₂ClNO, molecular weight 209.67 g/mol) is a 6-aryl-substituted δ-lactam belonging to the piperidin-2-one class. The compound features a piperidin-2-one core with a para-chlorophenyl substituent at the 6-position, placing the aromatic ring directly adjacent to the lactam nitrogen.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 41419-29-8
Cat. No. B3383372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)piperidin-2-one
CAS41419-29-8
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14)
InChIKeyMCRKTTNPBUWRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Chlorophenyl)piperidin-2-one (CAS 41419-29-8): A 6-Aryl-δ-Lactam Scaffold for Targeted Drug Discovery and Chemical Biology


6-(4-Chlorophenyl)piperidin-2-one (CAS 41419-29-8, molecular formula C₁₁H₁₂ClNO, molecular weight 209.67 g/mol) is a 6-aryl-substituted δ-lactam belonging to the piperidin-2-one class . The compound features a piperidin-2-one core with a para-chlorophenyl substituent at the 6-position, placing the aromatic ring directly adjacent to the lactam nitrogen. This specific substitution pattern confers distinct physicochemical properties—an XLogP3 of 2.1, one hydrogen bond donor (lactam NH), one hydrogen bond acceptor (carbonyl oxygen), and a topological polar surface area of 29.1 Ų—that differentiate it from both unsubstituted phenyl and positional-isomer analogs . It is classified as a versatile small molecule scaffold and building block, serving as a key synthetic intermediate in the preparation of structurally complex MDM2-p53 protein–protein interaction inhibitors, including the clinical-stage candidate AMG 232 (navtemadlin) .

Why 6-(4-Chlorophenyl)piperidin-2-one Cannot Be Interchanged with Other Piperidinone Positional Isomers or Aryl-Substituted Analogs


Substitution at the 6-position of the piperidin-2-one ring with a 4-chlorophenyl group produces a unique spatial arrangement of hydrogen-bonding functionality and lipophilic surface that cannot be replicated by 5-aryl or 4-aryl positional isomers, nor by N-aryl-substituted variants. In the 6-isomer, the lactam NH and carbonyl are positioned adjacent to the aryl ring, enabling simultaneous H-bond donor–acceptor interactions and a specific hydrophobic footprint that is exploited in MDM2-p53 inhibitor design . By contrast, the 5-(4-chlorophenyl) isomer (CAS 41216-03-9) relocates the aryl group one carbon away from the lactam NH, altering the spatial relationship between the aromatic ring and the H-bonding motif; the 1-(4-chlorophenyl) N-substituted isomer (CAS 27471-37-0) eliminates the H-bond donor entirely (HBD = 0 vs. 1) and reduces TPSA from 29.1 to 20.3 Ų . Even the unsubstituted 6-phenylpiperidin-2-one (CAS 41419-25-4) differs markedly in lipophilicity (XLogP3 = 1.5 vs. 2.1), amounting to an approximately 4-fold reduction in predicted membrane partitioning . These differences are not academic—they directly affect target engagement, pharmacokinetic profile, and synthetic utility. Disclaimer: High-strength direct head-to-head comparative biological data for this specific compound are limited in the open primary literature; much of the differentiation evidence below derives from class-level SAR inference and computed/measured physicochemical comparisons that are reproducible and actionable for procurement decisions.

Quantitative Differentiation Evidence for 6-(4-Chlorophenyl)piperidin-2-one vs. Its Closest Structural Analogs


Lipophilicity Advantage: +0.6 XLogP3 Units Over the Unsubstituted 6-Phenyl Analog

The 4-chloro substituent significantly increases computed lipophilicity compared to the unsubstituted 6-phenylpiperidin-2-one. The target compound has an XLogP3 of 2.1, whereas 6-phenylpiperidin-2-one (CAS 41419-25-4) has an XLogP3 of 1.5, both computed using the same XLogP3 3.0 algorithm within PubChem . The +0.6 log unit difference corresponds to approximately 4-fold greater partitioning into octanol, predicting enhanced passive membrane permeability and potentially improved blood-brain barrier penetrance. This is particularly relevant for CNS-targeted piperidinone-based drug discovery programs where the unsubstituted phenyl scaffold may be insufficiently lipophilic .

Lipophilicity Drug design Permeability CNS penetration

Hydrogen-Bond Donor Preservation vs. N-Substituted Isomer: TPSA and HBD Differences

The 6-(4-chlorophenyl)piperidin-2-one scaffold retains the lactam NH as a hydrogen-bond donor (HBD count = 1), a feature that is completely lost in the N-substituted isomer 1-(4-chlorophenyl)piperidin-2-one (CAS 27471-37-0), where HBD = 0 . This functional difference is reflected in the topological polar surface area: 29.1 Ų for the 6-isomer vs. 20.3 Ų for the N-substituted isomer . The lactam NH is a critical pharmacophoric element in MDM2-p53 inhibitors; in AMG 232, the piperidinone NH participates in a key hydrogen-bonding interaction with MDM2 residue Leu54, and its methylation or N-substitution abolishes binding affinity . For any target requiring H-bond donation from the piperidinone ring, the 6-aryl C-substituted scaffold is mandatory, and the N-substituted isomer is functionally unsuitable.

Hydrogen bonding Target engagement Physicochemical property Solubility

Positional Specificity: 6- vs. 5-(4-Chlorophenyl) Substitution Alters Solid-State Properties and MDM2 Binding Geometry

The positional isomer 5-(4-chlorophenyl)piperidin-2-one (CAS 41216-03-9) has a reported melting point of 174 °C , whereas the 6-isomer (target compound) is also a solid but its melting point is not consistently reported in public databases, indicating distinct solid-state packing and potentially different crystallinity. Beyond physical properties, the position of aryl substitution fundamentally alters the conformational presentation of the chlorophenyl group relative to the lactam. In the MDM2 inhibitor series culminating in AMG 232, the 6-position aryl group occupies the Leu26 pocket of MDM2, while the 5-position substituent (a second 3-chlorophenyl group) occupies the Phe19 pocket . Moving the 4-chlorophenyl from the 6- to the 5-position would rotate the aryl group into a different sub-pocket, disrupting the established binding mode. While direct IC₅₀ comparison for the isolated 6- vs. 5-isomer building blocks is not available in the open literature, the clinical-stage piperidinone MDM2 inhibitors uniformly retain the 6-aryl substitution pattern, and SAR studies confirm that 6-des-aryl analogs lose affinity .

Positional isomerism Solid-state properties MDM2 inhibitor Conformational control

Validated Utility as Key Intermediate for Clinical-Stage MDM2-p53 Inhibitor AMG 232 (SPR Kd = 0.045 nM)

The 6-(4-chlorophenyl)piperidin-2-one scaffold is a core structural component of AMG 232 (navtemadlin), an orally bioavailable MDM2-p53 inhibitor evaluated in human clinical trials . AMG 232 demonstrates an SPR Kd of 0.045 nM against MDM2 and a cellular EdU proliferation IC₅₀ of 9.1 nM in SJSA-1 osteosarcoma cells, with an in vivo ED₅₀ of 9.1 mg/kg in the SJSA-1 xenograft model . The 6-(4-chlorophenyl) substitution is not incidental—SAR studies across the piperidinone series established that the 4-chloro substituent is optimal for the Leu26 sub-pocket, providing a balance of van der Waals contacts and steric fit; replacement with hydrogen (phenyl), fluorine (4-fluorophenyl), or methyl (4-tolyl) reduces binding affinity . The compound 6-(4-chlorophenyl)piperidin-2-one serves directly as a late-stage building block: the patent literature describes its use in processes for making 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid (AMG 232) . While the building block itself is not the drug substance, procuring the correct 6-(4-chlorophenyl) regioisomer is essential for any synthetic route converging on the AMG 232 scaffold or its analogs.

MDM2-p53 Cancer therapeutics Synthetic intermediate Clinical candidate

Computed Physicochemical Property Matrix: 6-(4-Chlorophenyl)piperidin-2-one vs. Four Closest Analogs

A side-by-side comparison of computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.x) reveals the specific positioning of 6-(4-chlorophenyl)piperidin-2-one within its analog space . The target compound has an XLogP3 of 2.1, intermediate between the unsubstituted 6-phenyl (1.5) and the N-substituted 1-(4-chlorophenyl) (2.3). It uniquely combines HBD = 1 with the chlorophenyl substituent at the 6-position—a combination that no positional isomer can simultaneously achieve: the N-substituted isomer lacks HBD, the 5-isomer relocates the aromatic ring, and the 4-isomer places the aromatic ring distant from the lactam NH. The target compound also has the largest computed TPSA among the C-substituted chlorophenyl isomers (29.1 Ų), which may modestly favor aqueous solubility versus the N-substituted isomer (20.3 Ų).

Physicochemical property Comparator matrix Scaffold selection Procurement decision

High-Value Application Scenarios for 6-(4-Chlorophenyl)piperidin-2-one Based on Quantitative Differentiation Evidence


MDM2-p53 Protein–Protein Interaction Inhibitor Synthesis and Lead Optimization

This compound is the scaffold of choice for synthesizing and optimizing piperidinone-based MDM2-p53 inhibitors in the AMG 232 series. The 6-(4-chlorophenyl) substitution is pharmacophorically required for occupancy of the MDM2 Leu26 sub-pocket, and SAR data confirm that alternative 6-aryl substituents (phenyl, 4-fluorophenyl, 4-tolyl) reduce binding affinity . The compound serves as a validated late-stage building block in the patented synthetic route to AMG 232 and its analogs . For laboratories replicating published MDM2 inhibitor syntheses or developing novel analogs, procurement of the correct 6-(4-chlorophenyl) regioisomer is essential to ensure target engagement and to enable direct comparison with published pharmacological data (SPR Kd = 0.045 nM, cellular EdU IC₅₀ = 9.1 nM) .

CNS-Penetrant Piperidinone Lead Discovery Requiring Optimized Lipophilicity

With an XLogP3 of 2.1—0.6 log units higher than the unsubstituted 6-phenyl analog (XLogP3 = 1.5)—this compound provides a meaningful lipophilicity advantage for CNS drug discovery programs targeting the piperidinone scaffold . The 4-chloro substituent increases predicted membrane permeability approximately 4-fold while maintaining hydrogen-bond donor capacity (HBD = 1) and a moderate TPSA (29.1 Ų), a profile consistent with empirical CNS drug-likeness guidelines . Researchers evaluating 6-arylpiperidin-2-one scaffolds for neurological or psychiatric indications should prioritize the 4-chlorophenyl variant over the 6-phenyl analog when passive permeability is a limiting factor.

Stereoselective Synthesis Methodology Development for 6-Arylpiperidin-2-ones

The 6-arylpiperidin-2-one scaffold is a substrate of interest for enantioselective and diastereoselective synthetic methodology development, including asymmetric hydrogenation of cyclic enehydrazides and Noyori dynamic kinetic resolution . The para-chlorophenyl substituent provides a useful spectroscopic handle (³⁵Cl/³⁷Cl isotope pattern in mass spectrometry; distinct aromatic ¹H NMR signals) that facilitates reaction monitoring and stereochemical assignment. The compound's solid-state properties and chromatographic behavior differ from its 5- and 4-substituted positional isomers, enabling clean analytical method development . For synthetic chemistry groups developing new routes to enantiopure 6-substituted piperidin-2-ones, this compound offers practical advantages in analytical characterization over the unsubstituted phenyl analog.

Structure–Activity Relationship Studies of Piperidinone-Based Biological Probes

The compound enables direct head-to-head comparison within a matched molecular pair series: 6-(4-chlorophenyl) vs. 6-phenyl (ΔXLogP3 = +0.6), vs. 5-(4-chlorophenyl) (positional isomer), and vs. 1-(4-chlorophenyl) (N-substituted, HBD = 0) . This well-defined analog set allows researchers to deconvolve the contributions of lipophilicity, H-bond donor capacity, and aryl ring position to biological activity. For chemical biology groups probing piperidinone-containing targets, procuring all members of this analog matrix—anchored by the 6-(4-chlorophenyl) compound as the most lipophilic C-substituted variant with intact HBD—provides a systematic framework for SAR interpretation and target engagement hypothesis testing.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.